molecular formula C11H14FNO2 B1468847 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol CAS No. 1341214-43-4

1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Cat. No.: B1468847
CAS No.: 1341214-43-4
M. Wt: 211.23 g/mol
InChI Key: ZUKHZTFRFSXXFR-UHFFFAOYSA-N
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Description

1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is a high-purity chemical compound supplied for research and development purposes. This molecule is classified as an azetidine derivative, a class of saturated four-membered heterocycles that are of significant interest in medicinal chemistry and drug discovery due to their utility as versatile scaffolds and bioisosteres . The compound features a azetidin-3-ol core, a prominent pharmacophore, substituted with a 3-fluoro-4-methoxyphenyl group. This specific substitution pattern incorporates both fluorine and methoxy functional groups, which are known to influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies . While specific biological data for this exact compound is limited in the public domain, structurally similar azetidine derivatives have been investigated for a wide range of pharmacological uses, indicating its potential value in early-stage research programs . Azetidines are frequently employed in the synthesis of compounds targeting various disease pathways. Furthermore, azetidinone derivatives (a related class) have been explored for their antibacterial properties, particularly in the development of novel agents to overcome antibiotic resistance . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-15-11-3-2-8(4-10(11)12)5-13-6-9(14)7-13/h2-4,9,14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKHZTFRFSXXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Azetidine with 3-Fluoro-4-methoxybenzyl Chloride

  • Reaction Conditions: The key step involves reacting azetidine or a protected azetidine derivative with 3-fluoro-4-methoxybenzyl chloride.
  • Base and Solvent: Common bases include sodium hydride or potassium carbonate, which deprotonate the azetidine nitrogen to enhance nucleophilicity. Aprotic solvents such as dichloromethane or tetrahydrofuran are typically used to dissolve reactants and facilitate the substitution.
  • Temperature: The reaction is generally conducted at ambient to slightly elevated temperatures to optimize reaction rates and minimize side reactions.

This method yields the intermediate 3-((3-fluoro-4-methoxybenzyl)oxy)azetidine, a close analogue and precursor to the target compound.

Introduction of the Hydroxyl Group at the 3-Position of Azetidine

Two main approaches are employed:

For example, azetidinones can be prepared by methods adapted from literature involving:

  • Reaction of azetidine derivatives with appropriate reagents to form the ketone at the 3-position.
  • Subsequent reduction of the ketone to the alcohol using lithium aluminum hydride in tetrahydrofuran at reflux conditions.

Protection and Deprotection Steps

  • Protecting Groups: To control regioselectivity and prevent side reactions, protecting groups such as Boc (tert-butoxycarbonyl) or methoxy groups on the aromatic ring are employed.
  • Deprotection: Acidic conditions (e.g., hydrochloric acid in dioxane) are used to remove protecting groups after key transformations.

Alternative Synthetic Routes

  • Mitsunobu Reaction: This can be used to introduce the azetidine moiety onto phenolic substrates, enabling the formation of ether linkages between the azetidine and the aromatic ring.
  • Reductive Amination: For secondary amine modifications on the azetidine ring, reductive amination with aldehydes (e.g., propanal) is used to diversify substituents.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Notes
Alkylation of azetidine 3-fluoro-4-methoxybenzyl chloride, base (NaH, K2CO3) Dichloromethane, THF 0 °C to RT Nucleophilic substitution
Ketone formation on azetidine Oxidants such as ceric ammonium nitrate Acetonitrile, water 0 °C to RT Selective oxidation
Reduction to azetidin-3-ol Lithium aluminum hydride THF Reflux (~66 °C) Reduction of azetidin-3-one
Protection/deprotection Boc protection, HCl/dioxane for deprotection Dioxane, DMF RT to 50 °C Protecting group strategies
Mitsunobu reaction DIAD, triphenylphosphine THF 0 °C to RT Ether bond formation
Reductive amination Aldehydes, NaBH(OAc)3 or NaBH4 DCM, THF 0 °C to RT Secondary amine functionalization

Research Findings and Yield Data

  • Alkylation reactions under optimized conditions typically yield the benzylated azetidine intermediate in 60-80% yield .
  • Reduction of azetidin-3-one to azetidin-3-ol proceeds with yields around 70-85% , depending on purity of starting material and reaction time.
  • Use of protecting groups and Mitsunobu reactions allow for regioselective synthesis with minimal side products.
  • Scale-up considerations include solvent choice and temperature control to maintain product purity and optimize yield.

Summary Table of Key Synthetic Routes

Route No. Starting Material Key Reaction(s) Yield (%) Advantages References
1 Azetidine + 3-fluoro-4-methoxybenzyl chloride Nucleophilic substitution, base-mediated 60-80 Simple, direct alkylation
2 Azetidin-3-one derivative Reduction with LiAlH4 70-85 High selectivity for azetidin-3-ol
3 Protected azetidine + Mitsunobu reagents Mitsunobu ether formation, deprotection 50-70 Allows functional group tolerance
4 Azetidine derivatives + aldehydes Reductive amination 65-75 Secondary amine diversification

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The azetidine ring and the phenyl group can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : Bulky substituents (e.g., diphenylmethyl in ) may hinder membrane permeability but improve target specificity.
  • Bioactivity : Chloro and bromo derivatives are often explored for antimicrobial or CNS applications, whereas the target compound’s fluoro-methoxy motif may favor kinase or receptor binding due to polarity .

Comparison with Azetidin-2-one Derivatives

Azetidin-2-ones (β-lactams) are structurally distinct due to their ketone group but share a similar heterocyclic core. Notable examples include:

Compound Name Structure Key Features/Applications References
Ezetimibe (1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one) Azetidin-2-one with fluorophenyl and hydroxyphenyl groups Cholesterol absorption inhibitor; hydroxyl groups enhance solubility
3-Cyclopropyl-4-(2-methoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one Methoxyphenyl and cyclopropyl substituents Potent enzyme inhibitor; methoxy groups modulate lipophilicity

Key Observations :

  • Functional Groups: The hydroxyl group in azetidin-3-ol derivatives (vs.
  • Therapeutic Applications : Azetidin-2-ones like ezetimibe are clinically validated for lipid disorders, while azetidin-3-ols are less explored but may target different pathways .

Biological Activity

1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound features an azetidine ring, which is a four-membered cyclic amine, and a phenyl group substituted with both a fluorine atom and a methoxy group. This combination suggests potential applications in drug development, particularly in targeting various biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H12_{12}FNO2_2
  • Molecular Weight : 199.22 g/mol
  • CAS Number : 1153553-56-0

The presence of the fluorine atom is known to enhance the lipophilicity and metabolic stability of compounds, while the methoxy group can influence receptor binding properties and solubility.

Anticancer Activity

Recent studies have indicated that azetidine derivatives exhibit promising anticancer activities. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways. For instance, in vitro studies demonstrated that compounds related to this compound significantly increased apoptosis markers in human cancer cell lines such as MDA-MB-231 and Hs 578T .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundMDA-MB-23115.1Apoptosis induction via caspase activation
Related Azetidine DerivativeHs 578T7.24Cell cycle arrest

Neuroprotective Effects

In addition to its anticancer properties, the compound has been evaluated for neuroprotective effects. Computational studies suggest that similar azetidine compounds may interact favorably with acetylcholinesterase (AChE), potentially leading to therapeutic applications in neurodegenerative diseases such as Alzheimer's disease . In silico docking studies have indicated that these compounds can bind effectively to the active site of AChE, inhibiting its activity and thus increasing acetylcholine levels in synaptic clefts.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of azetidine derivatives have shown effectiveness against various bacterial strains. The compound's structural characteristics may contribute to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized a series of azetidine derivatives, including this compound. These compounds were tested against several cancer cell lines. The results indicated that modifications on the phenyl ring significantly affected the cytotoxicity profile, with the fluoromethoxy substitution enhancing potency against breast cancer cells .

Case Study 2: Neuroprotection

A study utilizing molecular dynamics simulations revealed that the interaction between azetidine derivatives and AChE was stable over time, suggesting potential for development as neuroprotective agents. The binding affinity was quantified using free energy calculations, indicating favorable interactions that could lead to enhanced cognitive function in models of neurodegeneration .

Q & A

Q. What are the recommended synthetic routes for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions, starting with halogenation or alkylation of commercially available precursors (e.g., 3-fluoro-4-methoxybenzyl chloride) followed by cyclization to form the azetidine ring. Key steps include:

  • Cyclization : Use of bases like sodium hydride in dimethylformamide (DMF) under controlled heating (60–80°C) to promote ring closure .
  • Purification : Advanced techniques such as flash chromatography or preparative HPLC to isolate the compound with >95% purity . Optimization strategies include solvent selection (polar aprotic solvents enhance reaction rates) and temperature modulation to minimize side products .

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological validation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, with emphasis on coupling constants for fluorine-proton interactions .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns, particularly for fluorine-containing fragments .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, especially when resolving stereoisomers or tautomeric forms .

Q. How can preliminary biological activity be assessed for this compound?

Initial screening involves:

  • In vitro assays : Target-specific enzymatic inhibition (e.g., kinase or protease assays) using fluorogenic substrates to measure IC₅₀ values .
  • Cell-based models : Cytotoxicity profiling via MTT assays, with attention to dose-response curves in cancer or microbial cell lines .
  • Physicochemical profiling : LogP determination (via shake-flask method) and solubility testing in PBS or simulated biological fluids to prioritize analogs for further study .

Advanced Research Questions

Q. How can researchers perform comparative analysis of this compound with structural analogs to identify activity trends?

  • Structural analogs : Compare substituent effects using derivatives like 1-(3-fluoro-4-methoxybenzoyl)azetidine (azetidine core) or triazole-modified variants (enhanced bioavailability) .
  • Activity cliffs : Quantify changes in potency (e.g., pIC₅₀) against analogs with methoxy-to-fluoro substitutions or hydroxyl group positioning using 3D-QSAR models .
  • Meta-analysis : Aggregate data from patent literature and biochemical databases to identify conserved pharmacophores or divergent bioactivity .

Q. What methodologies resolve contradictions in reported biological activity data for this compound and its analogs?

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Reproducibility protocols : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate compound purity via orthogonal methods (HPLC + NMR) .
  • Meta-regression analysis : Statistically adjust for confounding factors (e.g., cell line heterogeneity) across published studies .
  • Mechanistic follow-up : Use CRISPR-edited cell lines or isothermal titration calorimetry (ITC) to confirm target engagement .

Q. How should experimental designs be structured to study the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound?

  • In vivo models : Use randomized block designs with split plots for dose-ranging studies in rodents, monitoring plasma concentration-time profiles and tissue distribution .
  • Metabolic stability : Employ liver microsomes or hepatocyte incubations with LC-MS/MS to identify major metabolites (e.g., demethylation or glucuronidation) .
  • PK-PD modeling : Link exposure data (AUC, Cₘₐₓ) to efficacy endpoints (tumor growth inhibition) using nonlinear mixed-effects modeling (NONMEM) .

Q. What strategies enhance the stability and reactivity of this compound under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring to identify degradation pathways .
  • Stabilization : Co-crystallization with cyclodextrins or formulation in lipid nanoparticles to protect against hydrolysis .
  • Kinetic studies : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol
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1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

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